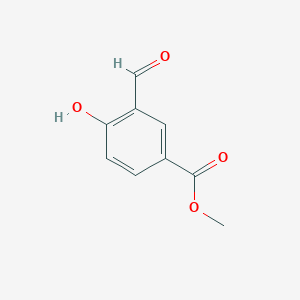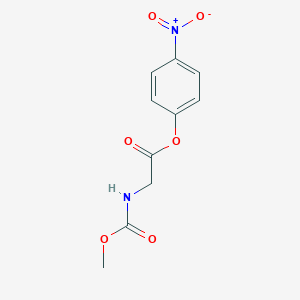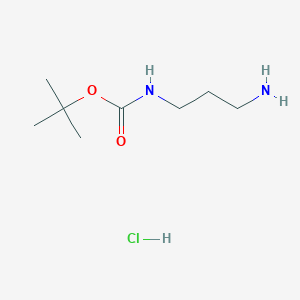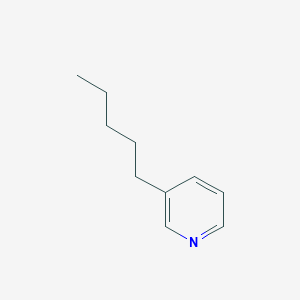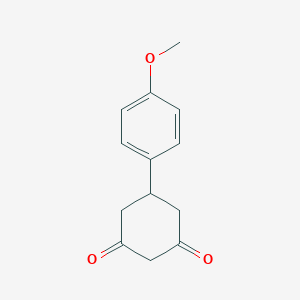![molecular formula C8H12N4O2 B157379 Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) CAS No. 139740-51-5](/img/structure/B157379.png)
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is a chemical compound that has been widely used in scientific research. It is a derivative of triazene, which is a class of organic compounds that has been extensively studied due to its potential applications in cancer therapy. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has shown promising results in preclinical studies as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood. However, it has been proposed that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exerts its anti-cancer activity by inducing DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells. Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has several advantages for lab experiments. It exhibits potent anti-cancer activity against a wide range of cancer cell lines, making it a valuable tool for studying cancer biology. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer, making it a promising candidate for cancer therapy. However, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has some limitations for lab experiments. It is a highly toxic compound and requires careful handling to ensure the safety of researchers. Moreover, the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) is not fully understood, which limits its potential applications in cancer therapy.
Zukünftige Richtungen
There are several future directions for the study of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI). One direction is to further investigate the mechanism of action of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) to better understand its anti-cancer activity. Another direction is to develop safer and more effective derivatives of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) for cancer therapy. Moreover, the potential applications of Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) in other fields, such as agriculture and environmental science, can also be explored.
Synthesemethoden
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) can be synthesized by reacting 3-(2-methoxy-3-pyridinyl)-1-methyl-1H-pyrazole-5-carboxylic acid with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. The diazonium salt is then treated with sodium azide to yield the triazene derivative, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI).
Wissenschaftliche Forschungsanwendungen
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been extensively studied for its potential applications in cancer therapy. Preclinical studies have shown that Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) has been shown to be effective in inhibiting tumor growth in animal models of cancer.
Eigenschaften
CAS-Nummer |
139740-51-5 |
|---|---|
Produktname |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI) |
Molekularformel |
C8H12N4O2 |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
[[(2-methoxypyridin-3-yl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H12N4O2/c1-12(6-13)11-10-7-4-3-5-9-8(7)14-2/h3-5,13H,6H2,1-2H3 |
InChI-Schlüssel |
QAJWVZJJYFVSHG-UHFFFAOYSA-N |
SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
Kanonische SMILES |
CN(CO)N=NC1=C(N=CC=C1)OC |
Synonyme |
Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



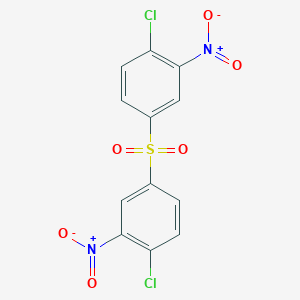
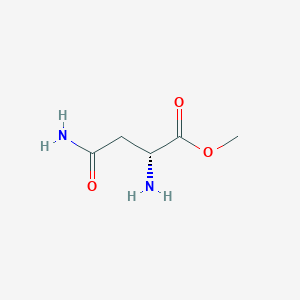
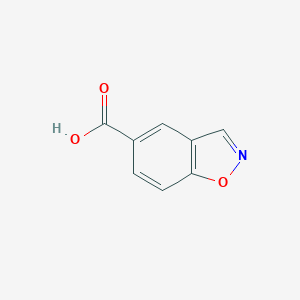
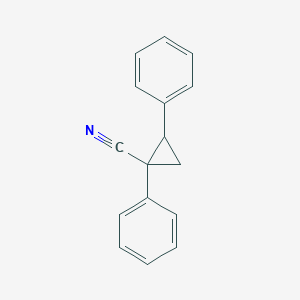

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
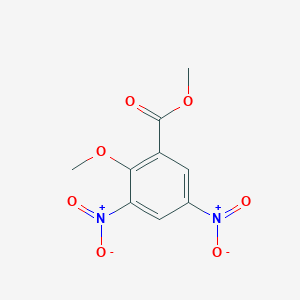
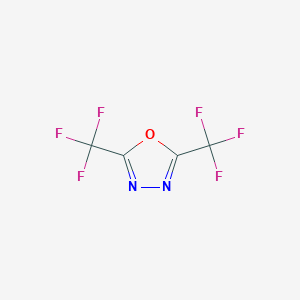
![2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(4-nitrophenyl)azo]-](/img/structure/B157313.png)
